6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one
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Overview
Description
6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable amine, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanol: A related compound with a similar pyridine ring structure but different functional groups.
(6-Methylpyridin-2-yl)methyl acetate: Another similar compound with an acetate group instead of the diazinane ring.
Uniqueness
6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one is unique due to its diazinane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
6-methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H15N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-5,8,11,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
HKJIDWXFKXLHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(N1)C2=CC=CC(=N2)C |
Origin of Product |
United States |
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